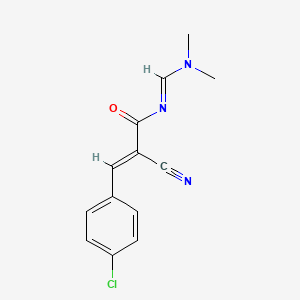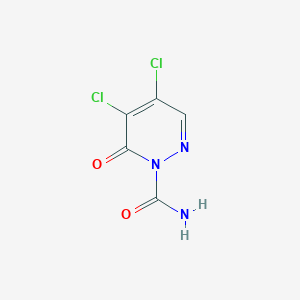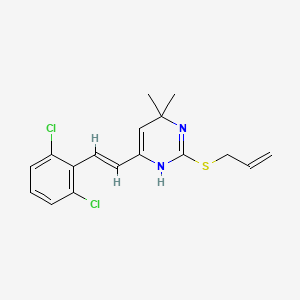
(E)-3-(4-chlorophenyl)-2-cyano-N-(dimethylaminomethylidene)prop-2-enamide
Vue d'ensemble
Description
“(E)-3-(4-chlorophenyl)-2-cyano-N-(dimethylaminomethylidene)prop-2-enamide” is a chemical compound that contains several functional groups. These include a chlorophenyl group, a cyano group, and an amide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl, cyano, and amide groups would likely have a significant impact on the structure of the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, the cyano group could undergo addition reactions, and the amide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, the cyano group could increase its reactivity, and the amide group could allow it to form hydrogen bonds .Applications De Recherche Scientifique
One-Pot Synthesis and Molecular Insight
- One-Pot Synthesis : A one-pot synthesis method for related enaminones was developed. This method offers advantages such as no need for separation of intermediates and column purification, leading to quantitative yields of target compounds (Barakat et al., 2020).
- Molecular Analysis : The chemical features of these β-enaminones were assigned by NMR and single crystal X-ray diffraction techniques, providing insight into their molecular structures and interactions (Barakat et al., 2020).
Structural Analysis
- Crystal Structure Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, was synthesized and characterized, providing insights into crystal structures and bonding distances. Such information is crucial for understanding the structural properties of similar compounds (Johnson et al., 2006).
Conformational Chirality
- Chirality Studies : The total spontaneous resolution of a related compound, N-(4-chlorophenyl)-N′-cyano-N,N″,N″-trimethylguanidine, which shows conformational chirality, was described. This is significant for understanding the rotational and conformational behavior of similar molecules in solution (Cunningham et al., 2000).
Heterocyclic Chemistry
- Isoflavone Synthesis : The synthesis of isoflavones and various heterocycles like 4,5-diarylisoxazole and 4,5-diarylpyrazoles from related enamino ketones highlights the compound's role as a building block in heterocyclic chemistry (Moskvina et al., 2015).
Nonpeptide Agonist Discovery
- Pharmacological Research Tool : A related compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery is vital for pharmacological research and drug development (Croston et al., 2002).
Synthesis of Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-b]pyridines : Synthesis of pyrazolo[3,4-b]pyridines from related 3-amino-5-arylpyrazoles and α-cyanochalcones, which are important for understanding the chemistry and applications of pyrazolo[3,4-b]pyridine derivatives (Quiroga et al., 1999).
Polymer Chemistry
- Polymer Chemistry : The dimethylaminomethylation of polyamides and polyethers based on derivatives of this compound led to water-soluble polymers with indole fragments in the polymer chain. This is significant in the development of new materials and applications in polymer chemistry (Samsoniya et al., 1994).
Dye Synthesis and Analysis
- Dye Synthesis : The compound was utilized in the synthesis of a dye, demonstrating its applications in materials science and dye chemistry (Kotteswaran et al., 2016).
Biological Activities
- Antibacterial Efficacy : A study on a series of derivatives showed antibacterial efficacy, highlighting potential applications in drug discovery and microbiology (Strharsky et al., 2022).
Nonlinear Optical Materials
- Nonlinear Optical Material : Pyrene derivatives synthesized from related compounds showed potential as broadband nonlinear optical materials, significant in photonics and optoelectronics (Wu et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(dimethylaminomethylidene)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-17(2)9-16-13(18)11(8-15)7-10-3-5-12(14)6-4-10/h3-7,9H,1-2H3/b11-7+,16-9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQHZVCPLGFQCC-XGOVTQOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-2-cyano-N-(dimethylaminomethylidene)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035126.png)
![4-chloro-N-[3-cyano-4-(phenylthio)phenyl]benzamide](/img/structure/B3035127.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3035128.png)
![2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3035129.png)
![2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035131.png)

![3-chloro-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]quinoxalin-2-amine](/img/structure/B3035133.png)
![1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035134.png)
![(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035135.png)
![4,4-dimethyl-2-methylsulfanyl-6-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1H-pyrimidine](/img/structure/B3035138.png)
![1-[(3,5-dimethylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035139.png)
![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)

![3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3035146.png)